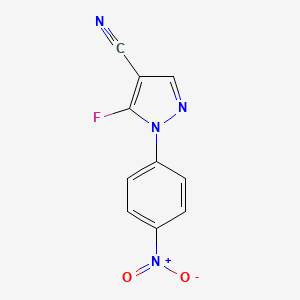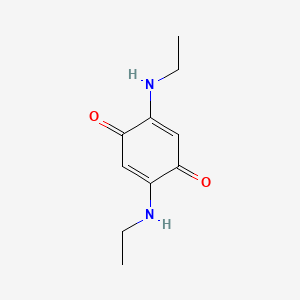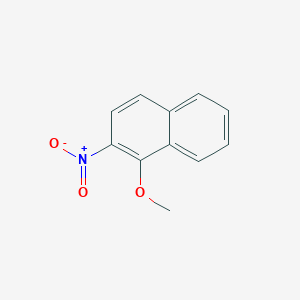
Cycloheptadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptadecane is a saturated hydrocarbon with the molecular formula C₁₇H₃₄
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:
Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.
Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed:
Oxidation: Cycloheptadecanone, cycloheptadecanol
Reduction: Smaller hydrocarbons
Substitution: Halogenated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Cycloheptadecane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:
In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.
In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Vergleich Mit ähnlichen Verbindungen
- Cyclohexadecane (C₁₆H₃₂)
- Cyclooctadecane (C₁₈H₃₆)
Cycloheptadecane’s unique structural properties and diverse applications make it a valuable compound for scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological systems highlights its potential in multiple fields.
Eigenschaften
CAS-Nummer |
295-97-6 |
|---|---|
Molekularformel |
C17H34 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
cycloheptadecane |
InChI |
InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2 |
InChI-Schlüssel |
SUAZRRTWDATHDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


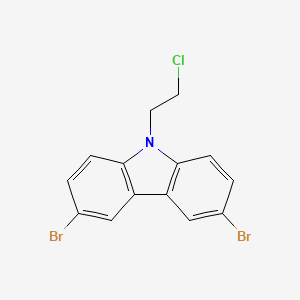
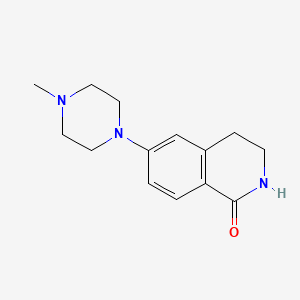
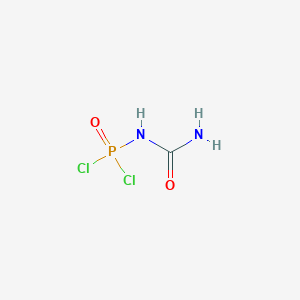
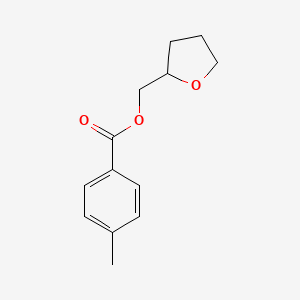

![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
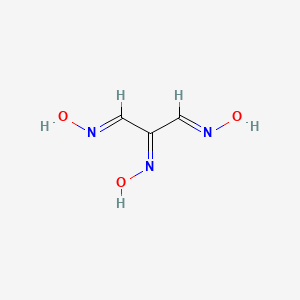
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
